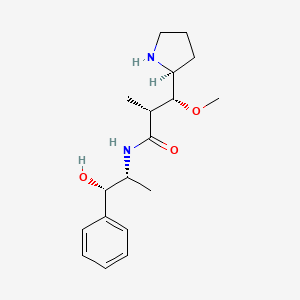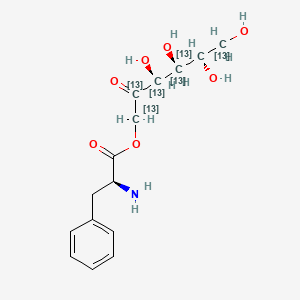
Fructose-phenylalanine-13C6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fructose-phenylalanine-13C6 is a compound where the carbon atoms in the phenylalanine moiety are labeled with the carbon-13 isotope. This labeling is used primarily for tracing and quantification in scientific research. The compound combines the properties of fructose, a simple sugar, and phenylalanine, an essential amino acid, making it a valuable tool in various biochemical and pharmacological studies .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fructose-phenylalanine-13C6 involves the incorporation of carbon-13 labeled phenylalanine into a fructose molecule. The process typically starts with the preparation of carbon-13 labeled phenylalanine, which is then chemically bonded to a fructose molecule through a series of reactions. These reactions often involve the use of protecting groups to ensure the selective reaction of functional groups and may require catalysts to facilitate the bonding process .
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves large-scale synthesis of carbon-13 labeled phenylalanine, followed by its conjugation with fructose under controlled conditions. The final product is purified using techniques such as chromatography to ensure high purity and isotopic enrichment .
化学反应分析
Types of Reactions: Fructose-phenylalanine-13C6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl groups in the fructose moiety to alcohols.
Substitution: The phenylalanine moiety can undergo substitution reactions, particularly at the aromatic ring
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions using reagents like bromine or chlorine in the presence of a catalyst
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives
科学研究应用
Fructose-phenylalanine-13C6 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and quantification in various studies. Some key applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of fructose and phenylalanine metabolism.
Biology: Employed in studies of protein synthesis and degradation, as well as in the investigation of metabolic disorders.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs containing phenylalanine.
Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of products .
作用机制
The mechanism of action of Fructose-phenylalanine-13C6 involves its incorporation into metabolic pathways where fructose and phenylalanine are naturally processed. The carbon-13 labeling allows researchers to trace the compound’s journey through these pathways, providing insights into the molecular targets and interactions involved. This can include the study of enzyme activities, transport mechanisms, and metabolic fluxes .
相似化合物的比较
Fructose-13C6: A compound where the fructose moiety is labeled with carbon-13, used for similar tracing studies.
Phenylalanine-13C6: A compound where the phenylalanine moiety is labeled with carbon-13, used in protein synthesis and metabolic studies
Uniqueness: Fructose-phenylalanine-13C6 is unique in that it combines the properties of both fructose and phenylalanine, allowing for the simultaneous study of carbohydrate and amino acid metabolism. This dual labeling provides a more comprehensive understanding of metabolic processes compared to compounds labeled with carbon-13 in only one moiety .
属性
分子式 |
C15H21NO7 |
|---|---|
分子量 |
333.29 g/mol |
IUPAC 名称 |
[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxo(1,2,3,4,5,6-13C6)hexyl] (2S)-2-amino-3-phenylpropanoate |
InChI |
InChI=1S/C15H21NO7/c16-10(6-9-4-2-1-3-5-9)15(22)23-8-12(19)14(21)13(20)11(18)7-17/h1-5,10-11,13-14,17-18,20-21H,6-8,16H2/t10-,11+,13+,14+/m0/s1/i7+1,8+1,11+1,12+1,13+1,14+1 |
InChI 键 |
FDZFZPTVUGVYOJ-IZJIREARSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O[13CH2][13C](=O)[13C@H]([13C@@H]([13C@@H]([13CH2]O)O)O)O)N |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)OCC(=O)C(C(C(CO)O)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzyl 3-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamoyl]-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B12383444.png)
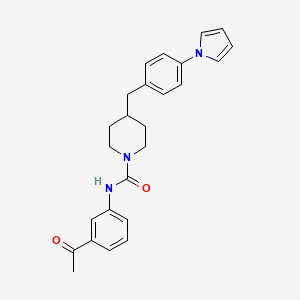
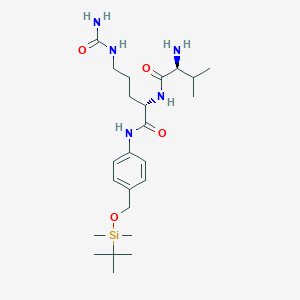
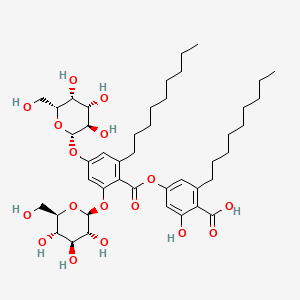
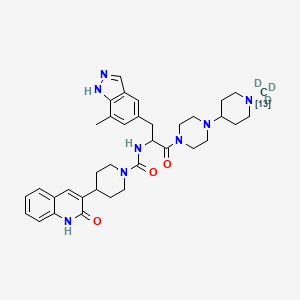

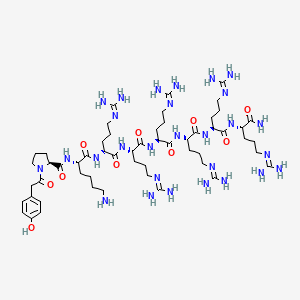

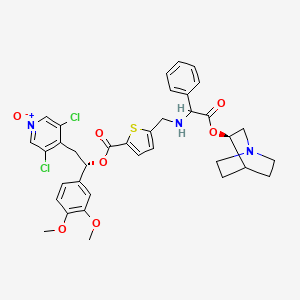
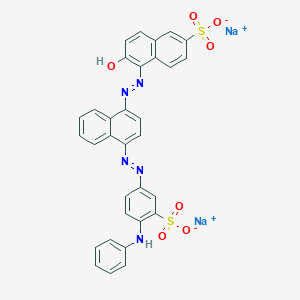
![(2S,3S,4S,5R,6S)-6-[4-[[2-[[(1S,2R)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-1-phenylpropoxy]carbonyl-methylamino]ethyl-methylcarbamoyl]oxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12383503.png)

![2-cyclopentyl-4-[7-[10-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecoxy]quinazolin-4-yl]benzoic acid](/img/structure/B12383523.png)
